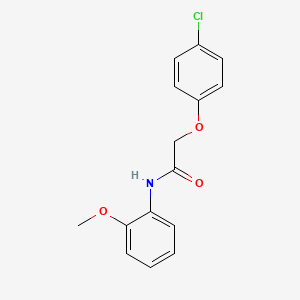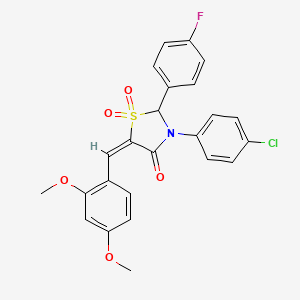
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-heptanoic acid furan-2-ylmethylene-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE is a highly fluorinated organic compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a furan ring. The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of heptanehydrazide and furan-2-carbaldehyde.
Condensation Reaction: The furan-2-carbaldehyde is reacted with heptanehydrazide under acidic or basic conditions to form the hydrazone intermediate.
Fluorination: The hydrazone intermediate is then subjected to fluorination using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of advanced fluorination techniques and catalysts can enhance the production process.
化学反应分析
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI.
Industry: Utilized in the production of high-performance materials, including lubricants, coatings, and surfactants.
作用机制
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
相似化合物的比较
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another highly fluorinated compound with similar stability and applications.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanehydrazide: Shares structural similarities and is used in similar research and industrial applications.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]HEPTANEHYDRAZIDE is unique due to its combination of a furan ring and multiple fluorine atoms, which confer exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and stability under harsh conditions.
属性
分子式 |
C12H5F13N2O2 |
|---|---|
分子量 |
456.16 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-furan-2-ylmethylideneamino]heptanamide |
InChI |
InChI=1S/C12H5F13N2O2/c13-7(14,6(28)27-26-4-5-2-1-3-29-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,(H,27,28)/b26-4+ |
InChI 键 |
SWSQYHPYSUYAGZ-APJQVKJYSA-N |
手性 SMILES |
C1=COC(=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
C1=COC(=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563472.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide](/img/structure/B11563473.png)
![N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11563477.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}naphthalene-1-carboxamide](/img/structure/B11563479.png)
![2-(3-Nitrophenoxy)-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11563480.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563481.png)
![N-(2,6-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563488.png)
![N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11563489.png)
![4-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B11563495.png)
![(2E)-N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B11563496.png)


![4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B11563512.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11563515.png)
